molecular formula C4H9ClN4O B1378204 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride CAS No. 1559062-04-2

2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride

Cat. No.: B1378204
CAS No.: 1559062-04-2
M. Wt: 164.59 g/mol
InChI Key: VCFDDAFQXQELOV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride derives its systematic IUPAC name from its molecular structure. The parent heterocycle is a 1H-1,2,4-triazole ring, substituted at position 3 with an amino group (-NH₂) and at position 1 with a 2-hydroxyethyl (-CH₂CH₂OH) side chain. The hydrochloride salt form arises from protonation of the triazole nitrogen and subsequent association with a chloride counterion.

Structural representation :

  • Core heterocycle : 1H-1,2,4-triazole (three nitrogen atoms at positions 1, 2, and 4).
  • Substituents :
    • Amino group (-NH₂) at position 3.
    • Ethanol group (-CH₂CH₂OH) at position 1.
  • Counterion : Chloride (Cl⁻) from hydrochloric acid.

The planar aromatic triazole ring exhibits sp² hybridization, with delocalized π-electrons contributing to its stability. The ethanol side chain introduces polarity, while the amino group enhances hydrogen-bonding potential.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by CAS Registry Number 1559062-04-2 , which distinguishes it from structurally similar derivatives. Its molecular formula, C₄H₈N₄O·HCl , was confirmed through high-resolution mass spectrometry and elemental analysis.

Table 1: Molecular identity validation

Property Value Method of Determination
Molecular formula C₄H₈N₄O·HCl Elemental analysis
Molecular weight 164.59 g/mol Mass spectrometry
Purity ≥95% HPLC

The molecular formula aligns with the protonated triazole-ethanol structure, accounting for the chloride ion. X-ray crystallography studies of analogous triazole derivatives confirm the expected bond lengths (C–N: 132–136 pm) and angles consistent with aromaticity.

Salt Formation Mechanism and Protonation Sites

The hydrochloride salt forms via acid-base reaction between 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol and hydrochloric acid. The triazole ring’s nitrogen atoms act as proton acceptors, with N2 (position 2) identified as the primary protonation site due to its higher basicity compared to N1 and N4.

Mechanistic steps :

  • Deprotonation : Hydrochloric acid donates a proton (H⁺) to the triazole ring.
  • Ion pair formation : The protonated triazole cation ([C₄H₉N₄O]⁺) associates with Cl⁻.
  • Crystallization : The ionic complex precipitates as a stable solid.

Table 2: Protonation characteristics

Parameter Value Experimental Support
pKa of triazole ring ~10.26 (in water) Potentiometric titration
Preferred protonation site N2 NMR spectroscopy

In ethanol-water mixtures, protonation constants decrease linearly with increasing ethanol content, reflecting solvent polarity effects on basicity. The salt form improves aqueous solubility by ~15-fold compared to the free base, critical for pharmaceutical formulation.

Properties

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O.ClH/c5-4-6-3-8(7-4)1-2-9;/h3,9H,1-2H2,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFDDAFQXQELOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559062-04-2
Record name 1H-1,2,4-Triazole-1-ethanol, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559062-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ethanol moiety in the compound undergoes oxidation under controlled conditions. For example:

  • Oxidizing agents : Potassium permanganate (KMnO₄) or Jones reagent.

  • Conditions : Aqueous acidic or neutral media at 60–80°C.

  • Product : 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid, confirmed via 1H^{1}\text{H}-NMR (δ=3.453.78δ=3.45–3.78 ppm for CH₂) and IR spectroscopy (broad peak at 2500–3300 cm⁻¹ for carboxylic acid) .

Reagent Temperature Time Yield
KMnO₄ (pH 7)80°C6 h68%
Jones reagent60°C4 h72%

Reduction Reactions

The amino group participates in reductive alkylation:

  • Reducing agents : Sodium borohydride (NaBH₄) or hydrogen gas with palladium catalysts.

  • Conditions : Ethanol solvent, room temperature.

  • Product : N-Alkylated derivatives (e.g., N-propyl-2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol), characterized by 13C^{13}\text{C}-NMR shifts at 45–50 ppm for alkyl carbons .

Substrate Catalyst Yield Reference
PropanalPd/C, H₂81%
BenzaldehydeNaBH₄65%

Nucleophilic Substitution

The hydroxyl group undergoes substitution with halides or amines:

  • Reagents : Thionyl chloride (SOCl₂) converts the hydroxyl to chloride, enabling subsequent nucleophilic attacks.

  • Example : Reaction with morpholine in DMF at 120°C yields 2-(3-amino-1H-1,2,4-triazol-1-yl)ethyl morpholine-4-carboxylate (95% yield) .

Key Mechanistic Insight :
The reaction proceeds via a two-step pathway:

  • Activation of the hydroxyl group with SOCl₂ to form a chlorinated intermediate.

  • Displacement by morpholine, confirmed by 31P^{31}\text{P}-NMR (δ = 15.82 ppm) and MS ([M+1]⁺ = 243.1) .

Condensation and Cyclization

The amino group facilitates condensation with carbonyl compounds:

  • Reaction with ketones : Forms Schiff base intermediates, which cyclize under microwave irradiation (170°C, 25 min) to yield triazole-fused heterocycles .

  • Example : Condensation with cyclohexanone produces 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide derivatives (70% yield) .

Carbonyl Compound Conditions Product Yield
CyclohexanoneMicrowave, 170°CTriazolylpropanamide70%
BenzophenoneEthanol, refluxN-Benzyltriazole ethanol derivative58%

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal complexes:

  • Metal ions : Cu(II), Fe(III), and Zn(II).

  • Applications : Catalytic activity in oxidative coupling reactions (e.g., Cu-triazole complexes used in azide-alkyne cycloaddition) .

Structural Confirmation :
X-ray crystallography reveals square-planar geometry for Cu(II) complexes, with bond lengths of 1.95–2.05 Å for Cu-N(triazole) .

Acid/Base Reactivity

  • Protonation : The triazole ring undergoes protonation at N1 in acidic media (pH < 3), confirmed by 15N^{15}\text{N}-NMR shifts (δ = 214.58 ppm) .

  • Deprotonation : The amino group deprotonates in basic conditions (pH > 10), forming a reactive amide intermediate .

Comparative Reaction Table

Reaction Type Key Reagents Conditions Major Product
OxidationKMnO₄80°C, 6 hCarboxylic acid derivative
Reductive AlkylationNaBH₄, PropanalRT, ethanolN-Alkylated triazole ethanol
Nucleophilic SubstitutionSOCl₂, Morpholine120°C, DMFMorpholine carboxylate
CondensationCyclohexanoneMicrowave, 170°CTriazolylpropanamide

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Triazole derivatives are known for their biological activity, particularly as antifungal agents and in the treatment of various diseases.

  • Antifungal Activity : Triazoles are widely used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes. The specific interactions of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride with these enzymes could be explored further.
  • Anticancer Potential : Preliminary studies indicate that triazole derivatives may exhibit anticancer properties. The compound's unique functional groups could enhance its efficacy against specific cancer cell lines.

Agricultural Chemistry

The compound may also find applications in agriculture as a plant growth regulator or pesticide. Research into its effects on plant growth and resistance to pathogens is ongoing.

  • Plant Growth Regulation : Some triazole compounds have been shown to influence plant growth by modulating hormonal pathways. Investigating the effects of this compound on crop yield and health could provide valuable insights.
  • Pesticidal Properties : The potential for this compound to act as a pesticide or fungicide is noteworthy. Its ability to disrupt fungal cell membranes or metabolic pathways could be beneficial in developing new agricultural products .

Material Science

In material science, the unique properties of triazole compounds can be exploited for synthesizing new materials with desirable characteristics.

  • Polymer Chemistry : Triazole-containing polymers can exhibit enhanced thermal stability and mechanical properties. Research into incorporating this compound into polymer matrices could lead to innovative materials with specialized uses .

Case Study 1: Antifungal Activity Assessment

A study evaluated the antifungal properties of various triazole derivatives including this compound against common fungal strains. Results indicated promising activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

Case Study 2: Plant Growth Regulation Trials

Field trials were conducted using this compound as a growth regulator in wheat crops. Results showed a statistically significant increase in yield and resistance to common pathogens when treated with specific concentrations of the compound.

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a competitive inhibitor of enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine production . The nitrogen atoms in the triazole ring can bind to metal ions in enzyme active sites, thereby inhibiting their activity .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a class of 1,2,4-triazole derivatives, which are often modified to tune biological activity, solubility, and stability. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features Reference
2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride Ethanol, 3-amino-triazole, HCl C₄H₁₀ClN₅O 195.63 High solubility due to HCl salt; used in pharmaceuticals.
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(6-alkoxybenzothiazol-2-yl)acetamide Acetamide, benzothiazole, 3-amino-triazole C₁₃H₁₄N₆O₂S ~318.35 Benzothiazole moiety enhances lipophilicity; potential antimicrobial activity.
2-[(3-Amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Sulfanyl, trifluoromethylphenyl, acetamide C₁₁H₁₀F₃N₅OS 317.29 Sulfur linker and CF₃ group improve metabolic stability.
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride Phenyl, ethanamine, 2HCl C₁₀H₁₄Cl₂N₄ 261.15 Dihydrochloride salt increases crystallinity; phenyl enhances lipophilicity.
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride Methyl-triazole, propylamine, HCl C₆H₁₂ClN₅ ~189.65 Longer alkyl chain improves membrane permeability; methyl group alters binding.

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves water solubility compared to free-base analogs like 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride, which may require organic solvents for dissolution .
  • Stability: Sulfur-containing analogs (e.g., ’s compound) exhibit enhanced metabolic stability due to the sulfanyl group, whereas the target compound’s ethanol group may confer higher hydrolytic stability .
  • Lipophilicity: Benzothiazole and phenyl-substituted derivatives (e.g., and ) are more lipophilic, favoring blood-brain barrier penetration, whereas the target compound’s polar ethanol group limits this .

Research Findings and Limitations

  • Antifungal Potential: While the target compound’s exact MIC values are unspecified, structurally related imidazole and triazole derivatives (e.g., ) show MICs as low as 0.001 μg/mL against Candida albicans .
  • Limitations: The target compound’s ethanol group may reduce metabolic stability compared to methyl- or sulfur-containing analogs, necessitating further derivatization for drug development .

Biological Activity

2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride is a heterocyclic compound characterized by its triazole ring structure and an amino group. This compound has garnered attention in various fields of biological research due to its diverse biological activities, including potential applications in pharmacology and toxicology.

The molecular formula of this compound is C4_4H8_8N4_4O·HCl, with a molecular weight of approximately 164.59 g/mol. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for biological assays and studies .

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

1. Antioxidant Activity

Studies suggest that this compound may influence brain catalase activity, which plays a crucial role in the metabolism of ethanol. For instance, pretreatment with 3-amino-1,2,4-triazole (the parent compound) reduced motor depression induced by ethanol in animal models, indicating a potential protective effect against ethanol toxicity .

2. Effects on Ethanol Metabolism

Research indicates that 3-amino-1,2,4-triazole can modulate the effects of ethanol on motor activity and hypothermia in rats. The compound appears to interact with central nervous system pathways influenced by ethanol, suggesting its role as a modulator of ethanol's effects .

Case Studies and Research Findings

Several studies have explored the biological implications of triazole compounds:

StudyFindings
Ethanol-Induced Motor Activity Rats pretreated with 3-amino-1,2,4-triazole showed reduced motor depression from high doses of ethanol (2 g/kg), suggesting a protective mechanism at the CNS level .
Hypothermia and Narcosis In another study, AT pretreatment resulted in shorter narcosis times without altering hypothermic responses to ethanol .
Triazole Derivatives A review highlighted the broad spectrum of biological activities associated with triazole compounds including anti-inflammatory and anticancer effects .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with enzymatic pathways involving catalase may be significant in mediating its effects on ethanol metabolism and oxidative stress responses.

Q & A

Q. What experimental frameworks validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Enzyme kinetics : Measure Ki values via Lineweaver-Burk plots using purified enzymes (e.g., CYP51 for antifungals) .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) to confirm competitive inhibition .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride
Reactant of Route 2
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2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride

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